4-(Pyrimidin-2-ylthio)cyclohexan-1-amine
Description
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine is a cyclohexanamine derivative featuring a pyrimidin-2-ylthio substituent at the 4-position of the cyclohexane ring. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors and antimicrobial agents . The pyrimidinylthio group introduces aromaticity and sulfur-based electronic effects, which may influence solubility, bioavailability, and target binding interactions.
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-pyrimidin-2-ylsulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C10H15N3S/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1,6-9H,2-5,11H2 |
InChI Key |
SBWMOASOQHHJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyrimidine-2-thiol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidin-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclohexane ring or the pyrimidin-2-ylthio group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, although it is not currently approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and pyrimidin-2-ylthio groups. These interactions can modulate the activity of the targets, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidin-2-ylthio-Containing Heterocycles
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (3)
- Structure : Combines a pyrimidinylthio-methyl group with an oxadiazole-thione scaffold.
- Synthesis : Synthesized via ring closure of 2-(pyrimidin-2-ylthio)acetohydrazide with carbon disulfide in the presence of KOH .
2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Derivatives
- Structure : Acetohydrazide backbone with pyrimidinylthio and thietan-3-yloxy substituents.
- Activity: Exhibits antimicrobial properties, with potency influenced by substituents on the hydrazide fragment. For example, derivatives with 4-aminophenyl or 4-hydroxyphenyl groups show enhanced activity compared to ceftriaxone and Pimafucin .
Copper(II)-Bis(pyrimidin-2-ylthio)alkanes
Cyclohexanamine Derivatives with Alternative Substituents
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (288)
- Structure : Cyclohexanamine with a 4-methylpiperazinyl group at the 4-position.
- Synthesis : Prepared via catalytic hydrogenation of dibenzyl-protected precursors .
- Applications : Serves as a key intermediate in the synthesis of kinase inhibitors (e.g., COMPOUND 37, m/z 452 [M+H]+), with stereochemistry influencing biological activity .
1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride
- Structure : Cyclohexanamine functionalized with a propargyl group.
Comparative Analysis Table
Key Research Findings and Insights
- Structural Impact on Bioactivity : The pyrimidinylthio group enhances electronic interactions in target binding, as seen in antimicrobial hydrazides . Cyclohexanamine derivatives with bulky substituents (e.g., piperazinyl) exhibit stereochemistry-dependent activity in kinase inhibition .
- Synthetic Challenges : Thioether formation (e.g., pyrimidinylthio attachment) often requires controlled basic conditions, while stereoselective synthesis of cyclohexanamines demands chiral catalysts or resolution techniques .
- ADMET Considerations : Sulfur-containing compounds like 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine may exhibit improved membrane permeability but could pose metabolic stability challenges due to oxidation susceptibility.
Biological Activity
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and applications based on diverse research findings.
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine is characterized by the presence of a pyrimidine ring and a cyclohexane moiety. Its chemical structure can be denoted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2S |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine |
| CAS Number | Not available |
Synthesis
The synthesis of 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine typically involves the reaction of cyclohexyl amine with pyrimidine derivatives in the presence of appropriate coupling agents. The reaction conditions can be optimized for yield and purity.
Biological Activity
Research indicates that 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine exhibits a range of biological activities, including:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrimidine derivatives. For example, compounds with similar structures have shown effectiveness against various bacterial strains, indicating that 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine may also possess significant antimicrobial activity .
2. Antitumor Properties
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown promising results against specific cancer cell lines, which could be attributed to its ability to interfere with cellular signaling pathways involved in tumor growth .
3. Anti-inflammatory Effects
Research has indicated that pyrimidine derivatives can exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine is likely mediated through several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
2. Receptor Modulation
It may interact with various receptors, influencing signaling pathways that regulate inflammation and immune responses.
Case Studies
A review of literature revealed several case studies highlighting the biological activity of similar compounds:
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of pyrimidine derivatives, compounds structurally related to 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of pyrimidine-based compounds, where derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study concluded that structural modifications could enhance the potency of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
